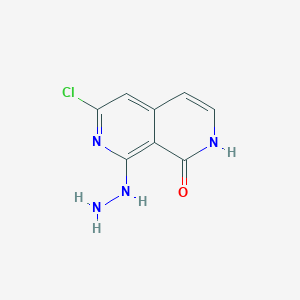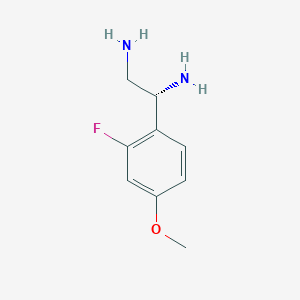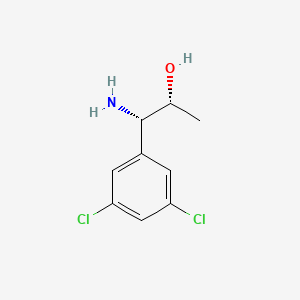
6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one: is a heterocyclic compound that contains a naphthyridine core with a chlorine atom at the 6th position and a hydrazinyl group at the 8th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthyridine derivative.
Hydrazinylation: The hydrazinyl group is introduced at the 8th position through a reaction with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the chlorination and hydrazinylation steps.
Continuous Flow Systems: For more efficient and scalable production, continuous flow systems may be employed to ensure consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one: undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation Products: Azo or azoxy derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Amino or thiol-substituted naphthyridines.
Aplicaciones Científicas De Investigación
6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one: has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, or antiviral agent.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Potential use in the synthesis of dyes, pigments, and other organic materials.
Mecanismo De Acción
The mechanism of action of 6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of cellular pathways, such as apoptosis or signal transduction, depending on its application.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-2,7-naphthyridin-1(2H)-one: Lacks the hydrazinyl group, which may affect its reactivity and biological activity.
8-hydrazinyl-2,7-naphthyridin-1(2H)-one: Lacks the chlorine atom, which may influence its chemical properties and applications.
Uniqueness
- The presence of both the chlorine atom and the hydrazinyl group in 6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one provides a unique combination of reactivity and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C8H7ClN4O |
|---|---|
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
6-chloro-8-hydrazinyl-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C8H7ClN4O/c9-5-3-4-1-2-11-8(14)6(4)7(12-5)13-10/h1-3H,10H2,(H,11,14)(H,12,13) |
Clave InChI |
OTXXIDUPWWOLFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=O)C2=C(N=C(C=C21)Cl)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B13043743.png)
![Acetamide, n-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]-](/img/structure/B13043744.png)


![3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13043765.png)




![N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine](/img/structure/B13043776.png)
![1-(3-Phenylazanyl-1,4,6,7-Tetrahydropyrazolo[4,3-C]pyridin-5-Yl)ethanone](/img/structure/B13043788.png)


![3-Phenyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13043797.png)
